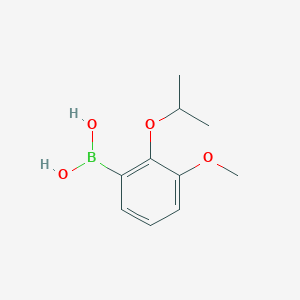
(2-Isopropoxy-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)boronic acid typically involves the reaction of 2-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Automated control systems to maintain optimal reaction conditions
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
- Suzuki–Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds .
- Oxidation: The boronic acid group can be oxidized to form phenols .
- Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions .
Common Reagents and Conditions:
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0))
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., ethanol, water, toluene)
- Oxidizing agents (e.g., hydrogen peroxide, sodium periodate) .
Major Products:
- Biaryl compounds from Suzuki–Miyaura coupling
- Phenols from oxidation reactions
- Substituted phenyl derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
(2-Isopropoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules .
- Biology: Investigated for its potential role in biological systems, particularly in the study of boron-containing compounds .
- Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates .
- Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The primary mechanism of action for (2-Isopropoxy-3-methoxyphenyl)boronic acid involves its role in Suzuki–Miyaura coupling reactions. The process includes:
- Oxidative addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
- Transmetalation: The boronic acid transfers its organic group to the palladium complex.
- Reductive elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product .
Comparaison Avec Des Composés Similaires
- 2-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Isopropoxyphenylboronic acid
Uniqueness: (2-Isopropoxy-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both isopropoxy and methoxy groups allows for unique interactions and applications compared to other boronic acids .
Propriétés
Formule moléculaire |
C10H15BO4 |
|---|---|
Poids moléculaire |
210.04 g/mol |
Nom IUPAC |
(3-methoxy-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7,12-13H,1-3H3 |
Clé InChI |
ZVPNXIPBRLMAPX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)OC)OC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
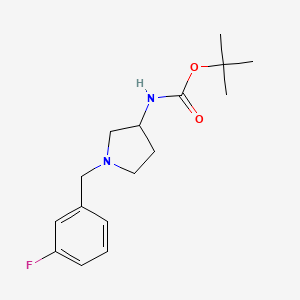
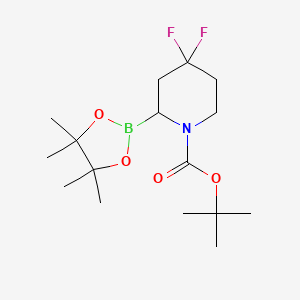
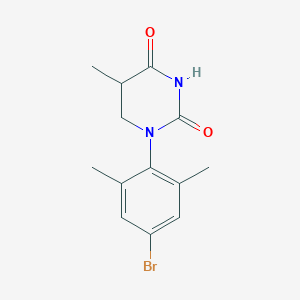
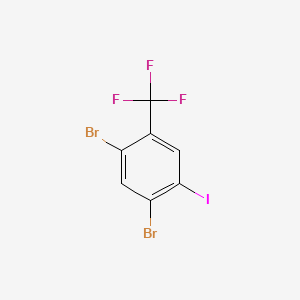
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
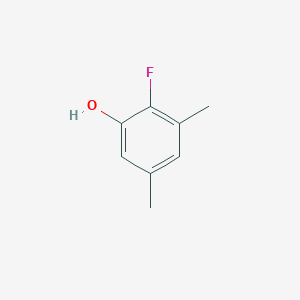
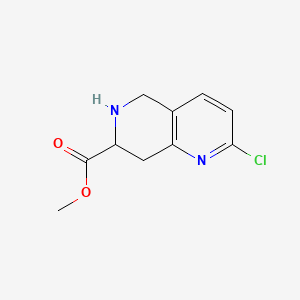
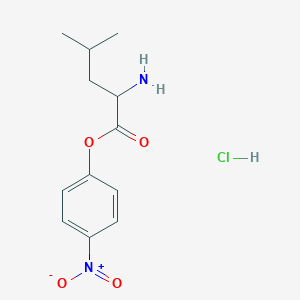
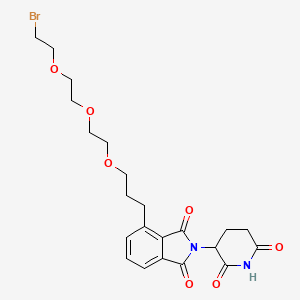
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)

